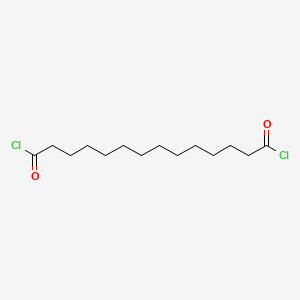

Tetradecanedioyl dichloride

Description

Tetradecanedioyl dichloride (C₁₄H₂₄Cl₂O₂) is a long-chain aliphatic diacyl chloride derived from tetradecanedioic acid. It is primarily used in polymer chemistry for synthesizing polyamides, polyesters, and specialty coatings due to its reactivity with amines and alcohols. These compounds share functional similarities but differ in chain length, solubility, and industrial utility .

Properties

IUPAC Name |

tetradecanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24Cl2O2/c15-13(17)11-9-7-5-3-1-2-4-6-8-10-12-14(16)18/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZWFSYEKKZLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)Cl)CCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512922 | |

| Record name | Tetradecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-49-1 | |

| Record name | Tetradecanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecanedioyl dichloride is typically synthesized from tetradecanedioic acid. The process involves the reaction of tetradecanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a solvent such as chloroform. The reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Tetradecanedioyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form tetradecanedioic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: React with this compound to form amides under mild conditions.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Tetradecanedioic Acid: Formed from hydrolysis.

Scientific Research Applications

Organic Synthesis

Tetradecanedioyl dichloride is primarily used as a reagent in organic synthesis. It serves as a building block for the synthesis of various compounds:

- Synthesis of Amides and Esters : The compound can react with amines to form amides or with alcohols to produce esters. This reaction is valuable in creating surfactants and other functional materials.

- Formation of Polyesters : It can be used in the production of polyesters through polycondensation reactions. These polyesters are crucial in the development of biodegradable plastics and high-performance materials.

Polymer Chemistry

In polymer chemistry, this compound acts as a chain extender or cross-linking agent:

- Thermoplastic Polyurethanes (TPUs) : It is employed to enhance the properties of TPUs by increasing their thermal stability and mechanical strength. This application is significant in industries such as automotive and footwear.

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.

Materials Science

This compound finds applications in materials science due to its ability to modify surface properties:

- Surface Modification : It can be used to modify the surfaces of polymers to improve adhesion properties or alter hydrophobicity/hydrophilicity, which is crucial for applications in biomedical devices and sensors.

- Nanocomposites : The compound can be utilized in the synthesis of nanocomposites, where it helps in dispersing nanoparticles within a polymer matrix, enhancing mechanical and thermal properties.

Case Study 1: Synthesis of Biodegradable Polyesters

A research study demonstrated the use of this compound in synthesizing biodegradable polyesters from renewable resources. The resulting polyesters exhibited favorable mechanical properties and biodegradability, making them suitable for packaging applications.

Case Study 2: Development of High-Performance Coatings

Another study focused on using this compound in formulating high-performance coatings for automotive applications. The coatings showed improved scratch resistance and thermal stability compared to traditional formulations, highlighting the compound's utility in enhancing material performance.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Amides and Esters | Versatile building blocks |

| Polymer Chemistry | Chain Extender for TPUs | Enhanced thermal stability |

| Materials Science | Surface Modification | Improved adhesion properties |

| Nanocomposites | Dispersing nanoparticles | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of tetradecanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms attached to the carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form amides, esters, and other derivatives .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Properties of Aliphatic Diacyl Dichlorides

Key Observations :

- Chain Length vs. Melting/Boiling Points : Longer chains (e.g., C₁₂, C₁₄) exhibit higher melting and boiling points due to increased van der Waals interactions. For example, dodecanedioyl dichloride (C₁₂) melts at 45–48°C, while glutaryl dichloride (C₅) remains liquid at -20°C .

- Solubility: Shorter-chain dichlorides (e.g., glutaryl) react violently with water, whereas longer chains (C₁₀–C₁₄) are less reactive but still hydrolyze slowly. All are soluble in non-polar solvents like toluene or dichloromethane .

Contrasts :

- While aliphatic diacyl dichlorides (C₅–C₁₄) are primarily corrosive, paraquat dichloride (a bipyridyl compound) is a potent neurotoxin with distinct regulatory restrictions .

Research Trends and Gaps

- Synthesis Methods : Longer-chain dichlorides (C₁₀–C₁₄) are typically synthesized via reaction of diacids with thionyl chloride (SOCl₂), though yields vary with chain length. highlights Suzuki reactions for functionalizing intermediates, but scalability remains a challenge .

- Eco-Toxicology : Data on the environmental impact of this compound is sparse. Analogues like dodecanedioyl dichloride show moderate aquatic toxicity, necessitating further study .

Biological Activity

Tetradecanedioyl dichloride, a dicarboxylic acid derivative, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its effects on cell lines, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound (C14H24Cl2O2) is characterized by two carboxylic acid groups flanked by a 14-carbon aliphatic chain. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry.

Biological Activity

1. Antitumor Activity

Recent studies have explored the antitumor properties of compounds related to this compound. For instance, a similar compound, IMB-1406, exhibited significant cytotoxic activity against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The study reported the following findings:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF-7 | 100.39 | 8.26 |

The mechanism of action involved S-phase arrest in the cell cycle and induction of apoptosis through mitochondrial pathways, indicating that this compound may exhibit similar mechanisms due to structural similarities with other active compounds .

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties as well. Research on quaternary ammonium compounds (QACs), which often share structural features with tetradecanedioyl derivatives, indicated that long-chain QACs possess enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also exhibit significant antimicrobial effects due to its long aliphatic chain .

The biological activity of this compound may be attributed to several mechanisms:

- Cell Membrane Disruption : The long hydrophobic chain can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases .

- Signal Transduction Interference : Compounds with similar structures can interfere with G-protein coupled receptor signaling pathways, affecting various cellular responses .

Case Studies

- Antitumor Efficacy : A study demonstrated that IMB-1406, a compound structurally related to this compound, significantly inhibited tumor growth in vitro across multiple cancer cell lines. The findings highlighted the potential for dicarboxylic acid derivatives in cancer therapy .

- Antimicrobial Testing : In vitro tests showed that QACs with long aliphatic chains exhibited enhanced bactericidal activity against Staphylococcus aureus and Escherichia coli. Given the structural similarities, this compound could potentially serve as an effective antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetradecanedioyl dichloride with high purity?

- Methodological Answer : The synthesis typically involves reacting tetradecanedioic acid with thionyl chloride (SOCl₂) under reflux conditions. Key parameters include maintaining anhydrous conditions, controlled temperature (60–80°C), and stoichiometric excess of SOCl₂ to ensure complete conversion. Post-synthesis, purification via fractional distillation or recrystallization (using non-polar solvents) is critical. Characterization via ¹H/¹³C NMR and FT-IR confirms ester-to-acid chloride conversion by tracking the disappearance of -OH peaks (~2500–3500 cm⁻¹) and emergence of C=O stretches (~1800 cm⁻¹) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 210 nm) to quantify residual acids or byproducts.

- Structural Confirmation : NMR spectroscopy (¹H, ¹³C) identifies characteristic peaks (e.g., acyl chloride protons at δ 2.8–3.2 ppm).

- Thermal Stability : Differential Scanning Calorimetry (DSC) evaluates decomposition temperatures under nitrogen atmospheres.

- A comparative table of techniques:

| Technique | Parameter Measured | Detection Limit |

|---|---|---|

| HPLC | Purity (%) | 0.1% impurities |

| NMR | Functional groups | 1–5 mol% |

| FT-IR | Bond vibrations | ~1% concentration |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or exposure durations. To address this:

Standardize Protocols : Align with EPA guidelines for acute toxicity (e.g., OECD 423 for LD₅₀ determination) and chronic studies (e.g., 90-day rodent exposure) .

Control Matrix Effects : Use consistent solvents (e.g., dimethyl sulfoxide) to avoid confounding toxicity.

Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data, adjusting for variables like species, dosage, and endpoint criteria.

Example: Paraquat dichloride studies required re-evaluation of cation vs. dichloride form toxicity, highlighting the need for precise material documentation .

Q. What experimental design considerations are critical when studying the hydrolytic stability of this compound?

- Methodological Answer : Hydrolysis rates depend on pH, temperature, and solvent polarity. Key steps:

Kinetic Studies : Conduct reactions in buffered solutions (pH 2–12) at 25–60°C, monitoring chloride release via ion-selective electrodes or argentometric titration .

Degradation Pathways : Use LC-MS to identify intermediates (e.g., diacid or monoester forms).

Environmental Simulation : Test stability in seawater or soil extracts to model real-world degradation.

- Example: Ethylene dichloride stability studies required cross-referencing Arrhenius plots with environmental sampling .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in polymer synthesis?

- Methodological Answer :

- DFT Calculations : Predict nucleophilic attack sites using Gaussian or ORCA software to model transition states during polycondensation.

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction media (e.g., toluene vs. THF).

- Validate models with gel permeation chromatography (GPC) to correlate predicted vs. observed polymer molecular weights .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress in real-time.

- DoE Optimization : Use a factorial design (e.g., 2³) to test variables: catalyst concentration (e.g., DMF), temperature, and stirring rate.

- Case Study: Ethylene dichloride production inconsistencies were resolved by standardizing distillation cut points and impurity thresholds .

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound-mediated reactions?

- Methodological Answer :

Benchmarking : Compare turnover numbers (TON) under identical conditions (solvent, substrate ratio, temperature).

Error Analysis : Quantify uncertainties in kinetic measurements (e.g., via standard deviation across triplicates).

Cross-Validation : Reproduce cited protocols with independent reagents/lab setups.

- Example: Paraquat dichloride’s LD₅₀ variability was resolved by mandating purity documentation (>99.9%) in EPA studies .

Regulatory and Safety Considerations

Q. What toxicological data are essential for regulatory approval of this compound in academic research?

- Methodological Answer :

- Acute Toxicity : LD₅₀ (oral, dermal), LC₅₀ (inhalation) per OECD 423/425 .

- Ecotoxicity : Daphnia magna EC₅₀ and algal growth inhibition tests (OECD 201/202).

- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).

- Reference: Paraquat dichloride’s reregistration required 45.6% purity documentation and cation-specific toxicity profiling .

Tables for Key Data

| Toxicity Study Design (Adapted from EPA Guidelines) |

|---|

| Test Type |

| ----------------------------------------- |

| Acute Oral Toxicity |

| Dermal Irritation |

| Aquatic Toxicity |

| Hydrolytic Stability Experimental Setup |

|---|

| Condition |

| ----------------------------------------- |

| pH |

| Temperature |

| Solvent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.